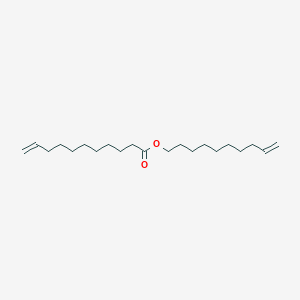

10-Undecenoic acid, 9-decenyl ester

Description

10-Undecenoic acid, 9-decenyl ester is an unsaturated ester derived from 10-undecenoic acid (10-UA) and 9-decenol. The parent acid, 10-UA, is industrially produced via pyrolysis of ricinoleic acid methyl ester from castor oil . Its esterification with 9-decenol introduces two double bonds: one at position 10 in the acid moiety and another at position 9 in the alcohol moiety. This structure confers unique reactivity and physicochemical properties, making it valuable in polymer precursors, surfactants, and specialty chemicals.

Properties

CAS No. |

176533-70-3 |

|---|---|

Molecular Formula |

C21H38O2 |

Molecular Weight |

322.5 g/mol |

IUPAC Name |

dec-9-enyl undec-10-enoate |

InChI |

InChI=1S/C21H38O2/c1-3-5-7-9-11-13-15-17-19-21(22)23-20-18-16-14-12-10-8-6-4-2/h3-4H,1-2,5-20H2 |

InChI Key |

BBZYYBODTXMIMD-UHFFFAOYSA-N |

Canonical SMILES |

C=CCCCCCCCCC(=O)OCCCCCCCCC=C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

10-Undecenoic acid, 9-decenyl ester can be synthesized through the esterification of 10-undecenoic acid with 9-decenol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions, and the product is purified through distillation or recrystallization .

Industrial Production Methods

In industrial settings, the production of 10-undecenoic acid, 9-decenyl ester involves similar esterification processes but on a larger scale. The use of continuous reactors and efficient separation techniques ensures high yield and purity of the product. The process may also involve the use of supercritical fluids to enhance reaction rates and product recovery .

Chemical Reactions Analysis

Types of Reactions

10-Undecenoic acid, 9-decenyl ester undergoes various chemical reactions, including:

Oxidation: The ester can be oxidized to form corresponding carboxylic acids and aldehydes.

Reduction: Reduction reactions can convert the ester into alcohols.

Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Carboxylic acids and aldehydes.

Reduction: Alcohols.

Substitution: Various substituted esters and amides.

Scientific Research Applications

10-Undecenoic acid, 9-decenyl ester has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of complex molecules and polymers.

Biology: Studied for its antimicrobial properties and potential use in developing antimicrobial agents.

Medicine: Investigated for its potential therapeutic applications, including antifungal and antibacterial treatments.

Industry: Utilized in the production of lubricants, surfactants, and plasticizers

Mechanism of Action

The mechanism of action of 10-Undecenoic acid, 9-decenyl ester involves its interaction with microbial cell membranes, leading to disruption of membrane integrity and inhibition of microbial growth. The compound targets specific enzymes and pathways involved in cell wall synthesis and energy production, resulting in antimicrobial effects .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key properties of 10-UA esters with varying alkyl/alkenyl groups:

Key Observations :

- Chain Length and Polarity : Longer alkyl chains (e.g., pentyl, 9-decenyl) increase molecular weight and hydrophobicity (higher LogP), reducing volatility and water solubility.

- Reactivity : Allyl esters (C=C in the alcohol moiety) enable polymerization or crosslinking, while 9-decenyl esters may undergo oxidation or metathesis due to dual double bonds .

- Synthesis : Esters are typically synthesized via acid-catalyzed esterification of 10-UA with alcohols. Enzymatic methods (e.g., P450 BM3 biocatalysts) can hydroxylate 10-UA regioselectively, enabling functionalized derivatives .

Research Findings and Innovations

- Enzymatic Functionalization : Light-driven P450 BM3 enzymes hydroxylate 10-UA regioselectively at position 9, enabling stereocontrolled synthesis of derivatives for high-value applications .

- Metathesis Applications : 10-UA esters undergo cross-metathesis with acrylates to generate α,ω-diesters, precursors for polyamides like PA11 .

- Toxicity Studies : Fluorinated pyridinium surfactants derived from 10-UA esters exhibit lower cytotoxicity than benzalkonium chloride, supporting biomedical uses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.